molecular formula C16H19NO3 B7498791 2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol

2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol

Cat. No. B7498791
M. Wt: 273.33 g/mol
InChI Key: UCGNJRXBTJFJSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol, commonly known as MPMD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMD is a beta-adrenergic agonist that acts as a selective stimulant of beta-2 adrenergic receptors.

Mechanism of Action

MPMD acts as a selective stimulant of beta-2 adrenergic receptors, which are primarily found in the smooth muscles of the airways. When MPMD binds to these receptors, it activates a signaling pathway that leads to the relaxation of the smooth muscles, resulting in bronchodilation. MPMD also increases the production of cyclic adenosine monophosphate (cAMP), which further enhances the relaxation of the smooth muscles.
Biochemical and Physiological Effects:
MPMD has several biochemical and physiological effects, including bronchodilation, increased heart rate, and increased metabolic rate. It also increases the production of glycogen in the liver and skeletal muscles, which can be beneficial for athletes. However, MPMD can also lead to side effects such as tremors, palpitations, and anxiety.

Advantages and Limitations for Lab Experiments

MPMD has several advantages for lab experiments, including its high selectivity for beta-2 adrenergic receptors and its ability to induce bronchodilation. However, its use in lab experiments is limited by its potential side effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the study of MPMD, including the development of new synthetic methods to improve the purity and yield of the compound. Additionally, further research is needed to investigate the potential therapeutic applications of MPMD in the treatment of respiratory diseases and other conditions. The use of MPMD as a performance-enhancing drug in sports also requires further investigation to determine its safety and efficacy. Finally, the development of new analogs of MPMD with improved selectivity and reduced side effects could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of MPMD involves the condensation of 4-(2-methoxyphenoxy)benzaldehyde with 2-aminoethanol in the presence of a catalyst. The reaction proceeds via a Schiff base intermediate, which is reduced to yield MPMD. The purity of the synthesized compound can be improved by column chromatography.

Scientific Research Applications

MPMD has been extensively studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It acts as a bronchodilator, which means that it relaxes the smooth muscles in the airways, allowing for easier breathing. MPMD has also been investigated for its potential use as a performance-enhancing drug in sports.

properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-15-4-2-3-5-16(15)20-14-8-6-13(7-9-14)12-17-10-11-18/h2-9,17-18H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGNJRXBTJFJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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